1-Methylcyclobutan-1-ol (CAS: 20117-47-9) is a tertiary cyclic alcohol characterized by a highly strained four-membered cyclobutane ring. In industrial and advanced laboratory settings, it is primarily procured as a high-value synthetic building block rather than a bulk solvent. Its defining procurement-relevant attribute is its built-in ring strain of approximately 26.5 kcal/mol, which makes it an exceptionally reactive precursor for ring-expansion, ring-opening, and radical β-scission reactions [1]. Unlike unstrained cyclic alcohols, it readily undergoes thermodynamically driven transformations to yield complex distally functionalized acyclic chains, specialized cyclic alkenes, and pharmaceutical intermediates. Buyers prioritize this specific compound when downstream workflows require a controlled, strain-release-driven reaction pathway that cannot be achieved with acyclic or five-membered ring analogs.
Substituting 1-methylcyclobutan-1-ol with its unsubstituted analog (cyclobutanol) or a less strained homolog (1-methylcyclopentanol) critically compromises synthetic workflows. Cyclobutanol lacks the tertiary alcohol center, fundamentally altering its oxidation profile; it reacts nearly an order of magnitude slower in radical-mediated ring-opening processes and yields secondary rather than primary radical intermediates [1]. Conversely, substituting with 1-methylcyclopentanol eliminates the ~20 kcal/mol thermodynamic driving force provided by the cyclobutane ring strain, rendering ring-expansion strategies completely ineffective [2]. For buyers targeting specific distally halogenated ketones, tetralones, or strained endocyclic alkenes, these structural differences mean that generic substitution will result in reaction failure, altered regioselectivity, or intractable product mixtures.
In oxidative ring-opening reactions, the presence of the tertiary methyl group significantly lowers the activation barrier for C-C bond cleavage. Quantitative kinetic studies demonstrate that 1-methylcyclobutan-1-ol undergoes rate-limiting ring opening approximately 9 times faster than unsubstituted cyclobutanol [1]. This accelerated β-scission efficiently yields distally functionalized ketones without requiring harsh over-oxidation conditions.
| Evidence Dimension | Relative reaction rate of oxidative ring opening |
| Target Compound Data | ~9x relative rate |
| Comparator Or Baseline | Cyclobutanol (1x relative rate) |
| Quantified Difference | 9-fold increase in reaction velocity |
| Conditions | 1-electron oxidative cleavage conditions |
Procurement of the methylated variant is essential for achieving viable yields and shorter reaction times in industrial-scale syntheses of distally functionalized acyclic ketones.
The utility of 1-methylcyclobutan-1-ol relies heavily on its intrinsic ring strain. The cyclobutane framework possesses approximately 26.5 kcal/mol of strain energy [1]. When undergoing ring expansion to a five-membered ring, the strain energy drops to roughly 6 kcal/mol, providing a massive thermodynamic driving force of over 20 kcal/mol. In contrast, attempting similar expansions starting from 1-methylcyclopentanol lacks this enthalpic bias and fails to drive the reaction forward.
| Evidence Dimension | Thermodynamic driving force (release of ring strain) |
| Target Compound Data | >20 kcal/mol energy release upon expansion |
| Comparator Or Baseline | 1-Methylcyclopentanol (minimal strain release) |
| Quantified Difference | >15 kcal/mol thermodynamic advantage |
| Conditions | Acid-catalyzed or metal-catalyzed ring expansion |
Buyers designing synthetic routes to complex cyclopentyl or cyclohexyl systems must select the cyclobutanol precursor to ensure thermodynamically irreversible, high-yield transformations.
For the production of cyclic alkene monomers, the dehydration of 1-methylcyclobutan-1-ol provides a highly predictable product distribution. Thermodynamic analyses show that the endocyclic product, 1-methylcyclobut-1-ene, is favored over the exocyclic isomer (methylenecyclobutane) by approximately 1.0 to 1.4 kcal/mol[1]. This translates to a dominant yield of the endocyclic isomer without the extensive acyclic rearrangement seen in larger ring systems.
| Evidence Dimension | Enthalpy difference favoring endocyclic alkene |
| Target Compound Data | 1-methylcyclobut-1-ene favored by ~1.0-1.4 kcal/mol |
| Comparator Or Baseline | Methylenecyclobutane (exocyclic isomer) |
| Quantified Difference | ~10:1 to 4:1 thermodynamic product ratio |
| Conditions | Acid-catalyzed dehydration |
Enables the reliable procurement of a precursor that yields specific endocyclic strained alkenes for downstream polymerization or cross-coupling.
Advancements in electrosynthesis highlight 1-methylcyclobutan-1-ol as a privileged precursor for the regioselective synthesis of 1-tetralones. Under direct anodic oxidation, the cyclobutanol undergoes proton-coupled electron transfer to form an alkoxy radical, followed by β-scission and intramolecular cyclization [1]. This electrochemical pathway achieves yields that are inaccessible using acyclic tertiary alcohols or unstrained cycloalkanols.
| Evidence Dimension | Compatibility with anodic oxidative ring expansion |
| Target Compound Data | High yield of 1-tetralone derivatives via β-scission |
| Comparator Or Baseline | Unstrained cycloalkanols (e.g., cyclohexanols) |
| Quantified Difference | Exclusive reactivity (unstrained rings fail to undergo facile β-scission) |
| Conditions | Electrochemical anodic oxidation |
For pharmaceutical manufacturers adopting green electrosynthesis, this compound offers an oxidant-free route to functionalized bicyclic scaffolds.
Directly leveraging its accelerated β-scission rate, 1-methylcyclobutan-1-ol is the right choice for synthesizing 5-halo-pentan-2-ones via Mn-mediated or electrochemical oxidative cleavage[1]. This approach bypasses multi-step acyclic syntheses, offering a streamlined route to functionalized aliphatic chains.
Driven by its unique compatibility with anodic oxidation, this compound is utilized as a substrate in green electrosynthesis workflows to construct functionalized 1-tetralones and heteroaromatic fused rings [2]. It is prioritized over unstrained analogs that fail to undergo the necessary radical ring-expansion.
Due to its predictable thermodynamic dehydration profile, 1-methylcyclobutan-1-ol is procured to selectively yield 1-methylcyclobut-1-ene [1]. This endocyclic alkene is a valuable monomer and cross-coupling partner that is difficult to isolate cleanly from other precursors.
Flammable;Irritant